molecular formula C₁₅H₁₄D₁₀N₂O₂ B1146530 Diethyl Rivastigmine-d10 CAS No. 1346599-05-0

Diethyl Rivastigmine-d10

Cat. No.: B1146530
CAS No.: 1346599-05-0
M. Wt: 274.42
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl Rivastigmine-d10 is a derivative of Rivastigmine, a cholinesterase inhibitor used primarily in the treatment of mild to moderate dementia associated with Alzheimer’s and Parkinson’s diseases. This compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl Rivastigmine-d10 involves the reaction of S-(-)-[1-(3-hydroxyphenyl)ethyl]dimethylamine with N-ethyl-N-methyl carbamoyl chloride in the presence of an organic base . The reaction conditions typically include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Diethyl Rivastigmine-d10 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmacokinetics and Metabolic Studies

Diethyl Rivastigmine-d10 serves as an internal standard or tracer molecule in pharmacokinetic studies. Its structural similarity to Rivastigmine allows researchers to track the compound's behavior in biological systems effectively. By comparing concentrations of Rivastigmine and this compound in blood or tissue samples, researchers can gain insights into the absorption, distribution, metabolism, and excretion (ADME) processes of Rivastigmine.

Key Applications:

  • Metabolic Pathway Investigation : Researchers can analyze the metabolites of this compound to identify the enzymes responsible for metabolizing Rivastigmine, thus enhancing understanding of its efficacy and potential side effects.
  • Mass Spectrometry Studies : The presence of deuterium allows for precise tracking of metabolic pathways using mass spectrometry, facilitating deeper insights into drug interactions within biological systems.

Neuroprotective Effects and Cognitive Function Enhancement

This compound exhibits biological activity akin to that of its non-deuterated counterpart. It effectively increases acetylcholine levels in the synaptic cleft, which is crucial for cognitive functions such as memory and learning. Research has indicated that both Rivastigmine and its derivatives may also exert neuroprotective effects and influence amyloid-beta aggregation, a key factor in Alzheimer’s disease pathology .

Case Studies and Clinical Trials

Numerous studies have documented the clinical benefits of Rivastigmine, which can be extrapolated to understand the potential applications of this compound:

  • A study involving 75 Alzheimer’s patients demonstrated significant improvements in cognitive function after treatment with Rivastigmine over three and six months. The improvements were measured using various dementia assessment tools, indicating that similar effects could be anticipated with this compound due to its structural similarities .
  • In another clinical trial focusing on dementia associated with Parkinson's disease, Rivastigmine was shown to improve cognitive function significantly across multiple endpoints. This suggests that this compound may also play a role in treating cognitive deficits in other neurodegenerative diseases .

Comparative Analysis with Other Acetylcholinesterase Inhibitors

The following table summarizes the unique features of this compound compared to other acetylcholinesterase inhibitors:

Compound NameStructure TypeUnique Features
This compoundDeuterated derivativeEnhanced tracking in metabolic studies; similar efficacy to standard Rivastigmine
RivastigmineNon-deuterated analogueWidely used for Alzheimer's disease treatment; standard reference for efficacy
DonepezilPiperidine derivativeSelective for acetylcholinesterase; longer half-life than Rivastigmine
GalantamineTertiary alkaloidModulates nicotinic receptors; used for mild to moderate Alzheimer's disease
TacrineFirst marketed AChE inhibitorHepatotoxicity limits use; less selective than newer compounds

This compound's deuterated structure allows for enhanced tracking in metabolic studies compared to these other compounds, making it particularly valuable in research settings focused on drug metabolism and pharmacodynamics.

Mechanism of Action

Diethyl Rivastigmine-d10 exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to increased concentrations of this neurotransmitter at cholinergic synapses . The enhanced cholinergic function is believed to improve cognitive function in patients with dementia .

Comparison with Similar Compounds

Similar Compounds

    Rivastigmine: The parent compound, used in the treatment of Alzheimer’s and Parkinson’s diseases.

    Donepezil: Another cholinesterase inhibitor used for similar therapeutic purposes.

    Galantamine: A natural alkaloid with cholinesterase inhibitory activity.

Uniqueness

Diethyl Rivastigmine-d10 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies and metabolic pathway analysis . This labeling allows for more precise tracking and quantification in biological systems compared to its non-labeled counterparts .

Biological Activity

Diethyl Rivastigmine-d10 is a deuterated derivative of Rivastigmine, a well-known cholinesterase inhibitor used primarily in the treatment of mild to moderate dementia associated with Alzheimer's disease and Parkinson's disease. This compound has garnered attention not only for its therapeutic potential but also for its applications in scientific research, particularly in metabolic studies and pharmacokinetics.

Overview

Chemical Identity:

  • Chemical Name: this compound
  • CAS Number: 1346599-05-0

This compound is characterized by the incorporation of deuterium, which enhances its stability and allows for precise tracking in biological systems. This feature is particularly useful in studies aiming to elucidate the metabolic pathways of cholinesterase inhibitors.

This compound functions primarily as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . By inhibiting these enzymes, the compound increases the concentration of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission. This mechanism is crucial for improving cognitive functions, especially in neurodegenerative conditions.

Biochemical Pathways

  • Target Enzymes: AChE and BuChE
  • Effect: Increased acetylcholine levels
  • Outcome: Potential improvement in cognitive function

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits distinct properties compared to its non-deuterated counterpart. The total plasma clearance of rivastigmine is approximately 130 L/h after a 0.2 mg intravenous dose, which decreases with higher doses, suggesting a nonlinear pharmacokinetic profile that may be influenced by metabolic saturation.

Efficacy in Clinical Studies

  • Cognitive Function Improvement:
    • A systematic review indicated that patients receiving Rivastigmine showed statistically significant improvements in cognitive function compared to placebo groups, with an odds ratio of 1.47 for overall improvement .
    • In a study involving the 10 cm² rivastigmine patch, patients maintained cognitive function at Week 24 but experienced declines by Week 48, indicating varying efficacy over time .
  • Safety Profile:
    • Adverse events were reported more frequently among patients treated with rivastigmine compared to placebo, including nausea and vomiting . However, the safety profile was deemed acceptable when titrated appropriately.

Case Studies

  • A notable case report documented severe toxicity from rivastigmine ingestion (90 mg), leading to respiratory depression but requiring only supportive care . This highlights the importance of monitoring dosages and understanding the compound's safety limits.

Applications in Research

This compound serves as a valuable reference standard in various scientific investigations:

  • Analytical Chemistry: Used for studying metabolic pathways and pharmacokinetics.
  • Biological Studies: Investigated for enzyme kinetics and interactions with cholinesterase enzymes.
  • Drug Development: Plays a role in the formulation of new pharmaceuticals targeting neurodegenerative diseases.

Comparative Data Table

ParameterThis compoundRivastigmine (non-deuterated)
Mechanism of ActionReversible AChE/BuChE inhibitorReversible AChE/BuChE inhibitor
Plasma Clearance~130 L/h (0.2 mg dose)Varies with dose
Cognitive ImprovementStatistically significantStatistically significant
Common Adverse EventsNausea, vomitingNausea, vomiting

Future Directions

Research continues to explore multi-target compounds that combine the active moiety of rivastigmine with other therapeutic agents. Such studies aim to enhance efficacy while minimizing adverse effects associated with traditional cholinesterase inhibitors.

Properties

CAS No.

1346599-05-0

Molecular Formula

C₁₅H₁₄D₁₀N₂O₂

Molecular Weight

274.42

Synonyms

N,N-(Diethyl-d10)carbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.